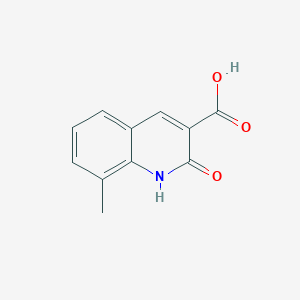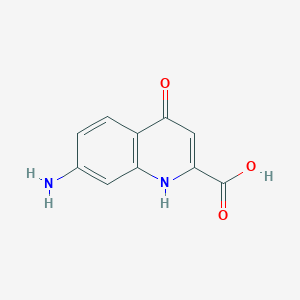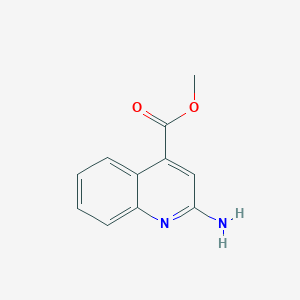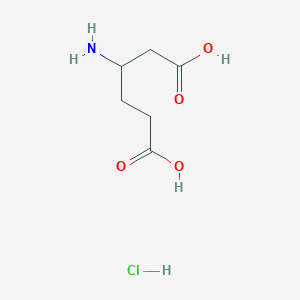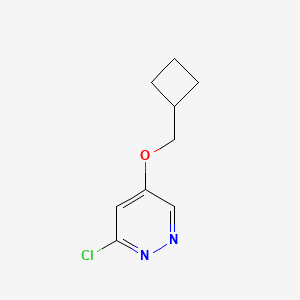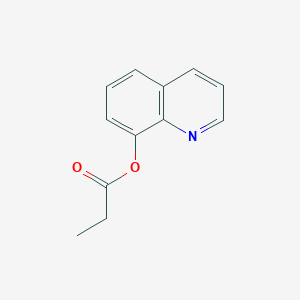
8-Quinolinol, 8-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl propionate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities Quinolin-8-yl propionate is characterized by the presence of a quinoline ring system attached to a propionate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl propionate typically involves the esterification of quinolin-8-ol with propionic acid or its derivatives. One common method is the reaction of quinolin-8-ol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of quinolin-8-yl propionate can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-8-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl propionate oxide.
Reduction: Reduction reactions can convert quinolin-8-yl propionate to its corresponding alcohol.
Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolin-8-yl propionate oxide.
Reduction: Quinolin-8-yl propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Quinolin-8-yl propionate derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of quinolin-8-yl propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: The parent compound of quinolin-8-yl propionate, known for its antimicrobial properties.
Quinolin-8-yl acetate: Similar to quinolin-8-yl propionate but with an acetate group instead of a propionate group.
Quinolin-8-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
Quinolin-8-yl propionate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propionate group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
27037-36-1 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
quinolin-8-yl propanoate |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 |
Clé InChI |
RAHGSDXNNFEYRE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


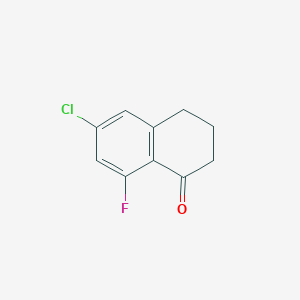
![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)
